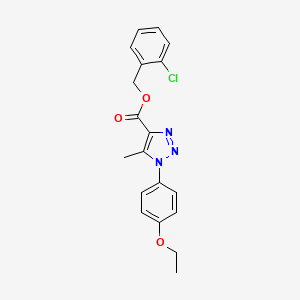

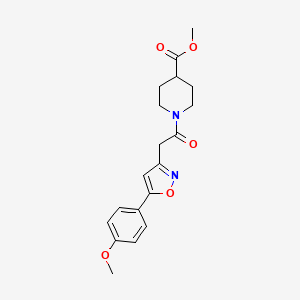

![molecular formula C14H16N2O4 B2627831 (E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid CAS No. 940227-13-4](/img/structure/B2627831.png)

(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid, or 4-BABA, is a chemical compound that has been studied for its potential applications in scientific research. 4-BABA is a derivative of butyric acid and is a member of the 4-oxo-2-butenoic acid family. It is a colorless, non-toxic, and water-soluble compound that has been used in various laboratory experiments. 4-BABA has been studied for its potential to act as a neurotransmitter, an inhibitor of enzymes, and a receptor activator.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

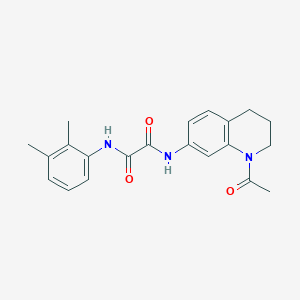

- The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, which share structural similarities with the specified compound, has been demonstrated. These derivatives have shown significant inhibition against human carbonic anhydrase isoenzymes I and II, suggesting potential for medical applications due to the enzyme's involvement in physiological processes (Oktay et al., 2016).

- A series of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids synthesized displayed antimicrobial and analgesic activities. These findings highlight the therapeutic potential of structurally related compounds in addressing microbial infections and pain management (Koz’minykh et al., 2004).

Chemical Properties and Synthesis Methods

- A method for the microwave-assisted synthesis of 4-oxo-2-butenoic acids via aldol-condensation of glyoxylic acid was developed. This research provides valuable insights into efficient and versatile methods for synthesizing compounds with the 4-oxo-2-butenoic acid core, which could be applicable to the synthesis of (E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid and its analogs (Uguen et al., 2021).

Catalytic and Chemical Reactions

- The study of intramolecular thermal cyclizations of related compounds has contributed to the understanding of chemical reactions that can form complex structures from simpler butenoic acid derivatives. Such reactions have implications for synthesizing pharmaceuticals and other biologically active molecules (Celestina et al., 2004).

Propiedades

IUPAC Name |

(E)-4-[3-(butanoylamino)anilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-2-4-12(17)15-10-5-3-6-11(9-10)16-13(18)7-8-14(19)20/h3,5-9H,2,4H2,1H3,(H,15,17)(H,16,18)(H,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSLIMJARIJVRX-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylazepane](/img/structure/B2627748.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2627752.png)

![3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2627756.png)

![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide](/img/structure/B2627757.png)

![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2627761.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2627768.png)

![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid](/img/structure/B2627770.png)